N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c1-17-5-7-21(8-6-17)29-15-19-11-18-12-24-25(35-10-9-34-24)14-23(18)31(27(19)33)16-26(32)30-22-4-2-3-20(28)13-22/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYVFMTQVLEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)F)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide (CAS Number: 932358-56-0) is a synthetic compound belonging to the class of heterocyclic compounds. Its structure features a complex arrangement that includes a quinoline core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN3O4 |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 932358-56-0 |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives are known inhibitors of enzymes such as topoisomerases and kinases, which are crucial in cancer cell proliferation and survival.
- Antioxidant Activity : The presence of fluorine in the structure may enhance the compound's ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Modulation of Cell Signaling Pathways : Compounds in this class can interact with cellular signaling pathways, potentially influencing processes like apoptosis and cell cycle regulation.
Anticancer Potential
Several studies have highlighted the anticancer properties of quinoline derivatives. For instance:
- In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against certain strains of bacteria. This is particularly relevant given the rising concern over antibiotic resistance.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Heterocyclic Anticancer Agents reported that similar compounds demonstrated significant activity against ovarian and lung cancer cells. The structural modifications in this compound may enhance its efficacy compared to other derivatives .
- Antimicrobial Evaluation : Research conducted on related quinoline structures indicated a spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings suggest that further exploration into the structure-activity relationship could yield potent new antimicrobial agents.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer: The compound is synthesized through multi-step organic reactions, including:
- Amide bond formation via coupling agents (e.g., EDC/HOBt) to link the fluorophenyl and quinoline moieties.
- Functional group modifications , such as reductive amination for introducing the p-tolylamino group.
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields (e.g., cyclization steps under controlled irradiation) .
- Purification via column chromatography or recrystallization to isolate the target compound.
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer: Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton/carbon environments and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for complex heterocyclic systems like the [1,4]dioxinoquinoline core .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer: Strategies include:
- Factorial Design of Experiments (DoE) : Systematically test variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Process Control Technologies : Implement membrane separation (e.g., nanofiltration) for efficient purification .
- Flow Chemistry : Continuous reaction systems minimize batch variability and improve scalability.
Advanced: How should researchers address contradictions in biological activity data?
Answer:
- Dose-Response Validation : Confirm activity across multiple concentrations and biological models (e.g., cancer cell lines, enzyme assays) .
- Statistical Analysis : Use tools like ANOVA or Bayesian inference to assess reproducibility and outlier impact .
- Meta-Analysis : Aggregate data from independent studies to resolve discrepancies in reported IC₅₀ values or mechanisms.
Advanced: What methodologies support structure-activity relationship (SAR) studies for derivatives?
Answer:
- Systematic Substituent Variation : Modify the fluorophenyl, p-tolylamino, or quinoline moieties to assess impact on activity.
- Computational Modeling : Molecular docking or MD simulations predict binding interactions with target proteins (e.g., kinases) .
- Quantitative SAR (QSAR) : Develop regression models correlating electronic/hydrophobic properties with bioactivity .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Cytotoxicity Screening : Use MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition Assays : Target-specific fluorometric or colorimetric assays (e.g., kinase or protease activity).
- Anti-Inflammatory Testing : Measure cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .
Advanced: How can researchers design experiments to elucidate the compound's mechanism of action?
Answer:
- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.
- Kinase Profiling Panels : Screen against a library of kinases to pinpoint molecular targets.
- CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes in cellular models .
Advanced: What strategies mitigate challenges in solubility and bioavailability?
Answer:
- Salt Formation : Improve aqueous solubility via hydrochloride or phosphate salts.
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers for enhanced cellular uptake.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
